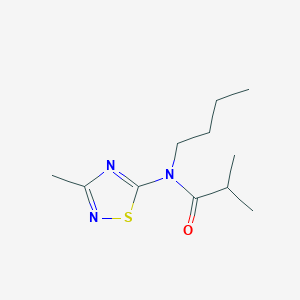
N-Butyl-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide is an organic compound belonging to the class of amides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of a thiadiazole derivative with a butyl-substituted amide. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
N-Butyl-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-methylpropanamide: Lacks the thiadiazole ring, resulting in different chemical properties.
N-Butyl-N-methylpropanamide: Contains a methyl group instead of the thiadiazole ring.
N-Butyl-2-methyl-N-(1,2,4-thiadiazol-3-yl)propanamide: Similar structure but with a different substitution pattern on the thiadiazole ring.
Uniqueness
N-Butyl-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide is unique due to the specific positioning of the thiadiazole ring and its substituents. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
62347-28-8 |
|---|---|
Molecular Formula |
C11H19N3OS |
Molecular Weight |
241.36 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C11H19N3OS/c1-5-6-7-14(10(15)8(2)3)11-12-9(4)13-16-11/h8H,5-7H2,1-4H3 |
InChI Key |
BJNIPLVHLPXBFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=NS1)C)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


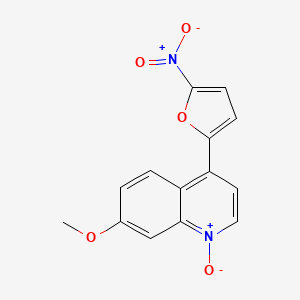
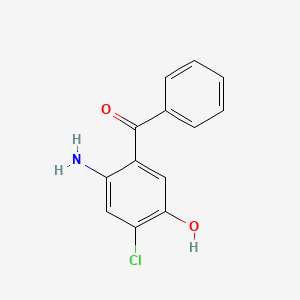
![Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate](/img/structure/B14527851.png)
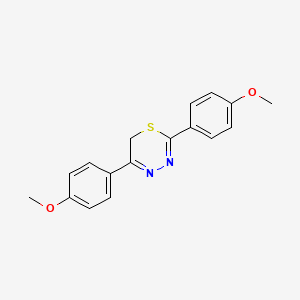
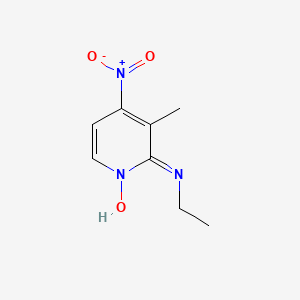
![[(2-Bromo-2-fluorocyclopropyl)oxy]benzene](/img/structure/B14527870.png)
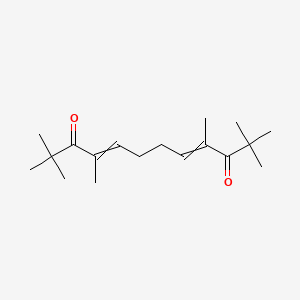
![Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B14527878.png)
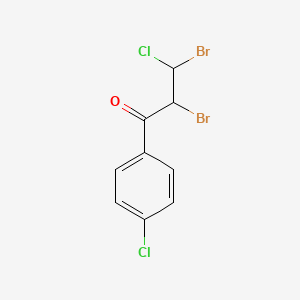
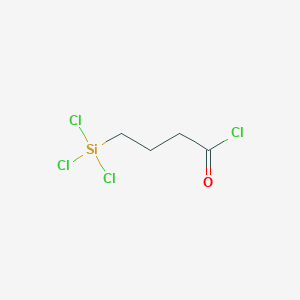
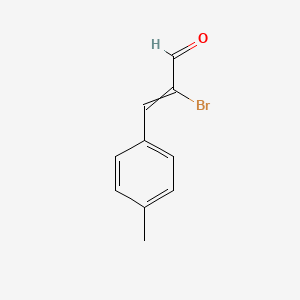
![N''-Benzyl-N,N'-bis[(4-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14527888.png)
![N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide](/img/structure/B14527906.png)
![1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]-](/img/structure/B14527912.png)
